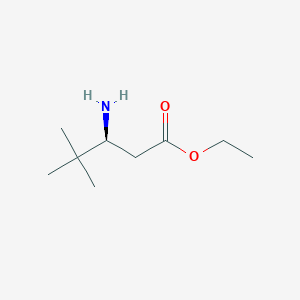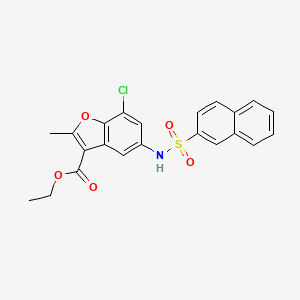![molecular formula C24H24ClN5O2 B2499572 3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105228-42-9](/img/structure/B2499572.png)
3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one" is a complex molecule that likely exhibits a range of pharmacological properties based on the structural features it shares with other compounds in the literature. Piperazine derivatives are known to possess a variety of biological activities, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties . Additionally, modifications to piperazine derivatives, such as fluorination, have been shown to improve pharmacokinetic profiles and receptor selectivity .
Synthesis Analysis
The synthesis of piperazinopyrimidines and related compounds typically involves nucleophilic substitution reactions, where amines attack halogenated precursors such as trichloropyrimidine . In the case of indole derivatives, synthetic strategies may include the incorporation of fluorine to modify the pKa and improve pharmacokinetic properties . The synthesis of complex piperazine derivatives can also involve the formation of isomeric mixtures, which are then separated by fractional crystallization to obtain the desired compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be quite intricate. For example, the compound "tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate" features a piperazine ring in a chair conformation and exhibits specific dihedral angles between the pyrimidine and phenyl rings, which can influence its biological activity . These structural details are crucial for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including those that lead to the formation of isomeric N- and S-substituted derivatives . The specific reactions and conditions used in the synthesis of these compounds can significantly affect their pharmacological properties and efficacy.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, pKa, and the presence of functional groups, are important for their biological activity and pharmacokinetics. For instance, the introduction of fluorine atoms has been shown to reduce the basicity of the compounds, which can enhance oral absorption and bioavailability . The conformational preferences of substituents in these compounds, as well as their hydrogen bonding capabilities, can also affect their physical properties and how they interact with biological systems .
Applications De Recherche Scientifique
Affinity for Adrenergic Receptors : Romeo et al. (2001) synthesized a series of compounds similar to the one , which were tested for their affinity towards cloned α1A, α1B, and α1D adrenergic receptors. Some of these compounds demonstrated good affinity and selectivity for the α1D-adrenoceptor subtype (Romeo, Russo, & Blasi, 2001).
Potential as Alpha 1 Adrenoceptor Ligands : Russo et al. (1991) evaluated a number of compounds, including those with a structure similar to the specified compound, for their in vitro alpha 1 adrenoceptor affinity. The study identified potent alpha 1 adrenoceptor ligands with high selectivity compared to other receptors (Russo, Romeo, Guccione, & de Blasi, 1991).
Serotonin and Dopamine Receptor Affinity : A study by Perregaard et al. (1992) on related compounds found potent dopamine D-2 and serotonin 5-HT2 receptor affinity, suggesting potential applications in neurological research (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).
Anticonvulsant Properties : Georges et al. (1989) investigated the structural and electronic properties of anticonvulsant compounds, including those related to the specified compound, providing insights into their potential application in treating seizure disorders (Georges, Vercauteren, Evrard, & Durant, 1989).
Antiproliferative Activity Against Cancer Cell Lines : Mallesha et al. (2012) synthesized derivatives of a similar compound and evaluated their antiproliferative effect against various human cancer cell lines. Some compounds showed promising activity, indicating potential in cancer research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Propriétés
IUPAC Name |
3-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-16-6-7-17(25)14-20(16)28-10-12-29(13-11-28)21(31)8-9-30-15-26-22-18-4-2-3-5-19(18)27-23(22)24(30)32/h2-7,14-15,27H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMYZWPFWZMPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2499491.png)
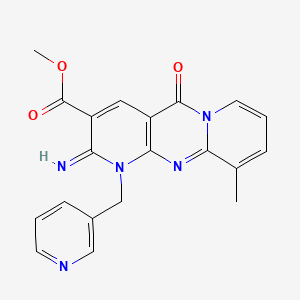
![tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2499493.png)
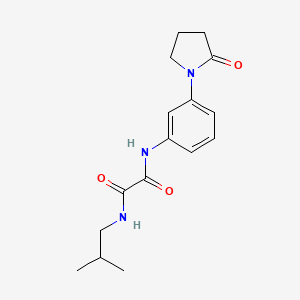
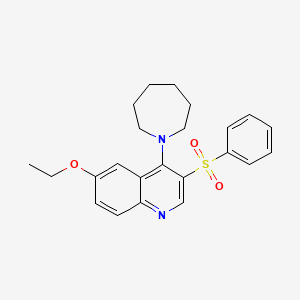

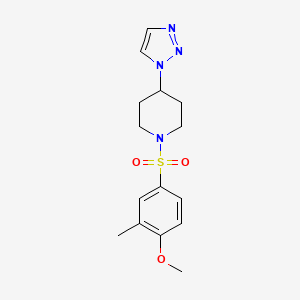
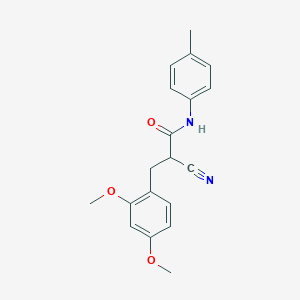
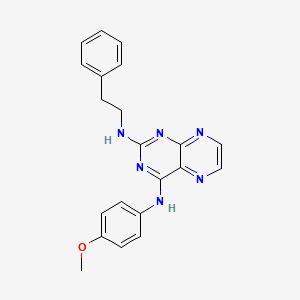
![5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2499506.png)
